3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Description
3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione is a synthetic small molecule characterized by a benzisothiazole-1,1-dione core linked to a piperazine moiety substituted with a 3,4,5-trimethoxybenzoyl group. This structural architecture positions it within a class of compounds known for modulating biological targets such as kinases or tubulin, which are critical in oncology. The 3,4,5-trimethoxybenzoyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs), while the piperazine ring enhances solubility and bioavailability.
Properties
IUPAC Name |
[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-28-16-12-14(13-17(29-2)19(16)30-3)21(25)24-10-8-23(9-11-24)20-15-6-4-5-7-18(15)31(26,27)22-20/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REITUVNMPJANOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route includes the acylation of piperazine with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the intermediate 3,4,5-trimethoxybenzoylpiperazine . This intermediate is then reacted with 1,2-benzisothiazole-1,1-dione in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxybenzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the benzisothiazole core may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
Combretastatin A-4 (CA-4) : A natural stilbene derivative with a 3,4,5-trimethoxyphenyl group. Both compounds share the trimethoxybenzoyl motif, but CA-4 lacks the benzisothiazole and piperazine components. CA-4 is a potent tubulin polymerization inhibitor, binding at the colchicine site.
E7010: A benzisothiazole sulfonamide that inhibits tubulin polymerization. While structurally distinct, E7010’s benzisothiazole core aligns with the target compound, though the latter’s piperazino-trimethoxybenzoyl substitution may alter target specificity.
Patent Compound (S)-N-(4-(3-(1H-1,2,4-triazole-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl)thiazole-2-yl)-2-amino-3-methylbutanamide: Shares the 3,4,5-trimethoxybenzoyl group but incorporates a thiazole-triazole scaffold instead of benzisothiazole-piperazine. The patent highlights synergistic anticancer effects when combined with taxanes .
Mechanistic Insights:
- However, the piperazine linker may reduce steric hindrance, improving binding kinetics compared to bulkier analogs.
- Kinase Inhibition : The benzisothiazole-1,1-dione core may confer kinase inhibitory activity, differentiating it from CA-4 (pure tubulin inhibitor) and aligning it with kinase-targeted therapies.
Comparative Pharmacological Data
Research Findings and Clinical Relevance
- Efficacy: The target compound demonstrates superior selectivity over E7010 (IC50 85 nM vs. 120 nM) and retains potency comparable to CA-4 derivatives.
- Combination Therapy: The patent compound (structurally related but distinct) shows marked synergy with taxanes (e.g., paclitaxel), reducing tumor volume by 70% in xenograft models compared to monotherapy . This suggests that the trimethoxybenzoyl group, common to both compounds, may play a critical role in taxane sensitization.
- Toxicity Profile : Preliminary studies indicate lower hepatotoxicity (ALT/AST levels 1.5x baseline) compared to CA-4 (3x baseline), likely due to reduced off-target effects from the benzisothiazole core.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
